3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one
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Overview
Description
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a sulfur atom double-bonded to an oxygen atom and a nitrogen atom, forming a sulfonamide group. The presence of the oxazolidinone ring makes it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate oxazolidinone precursor. The reaction conditions often require a base, such as sodium hydride, to facilitate the formation of the sulfonamide group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the oxazolidinone ring under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, particularly against resistant strains.
Industry: Utilized in the development of advanced materials and as an electrolyte in lithium batteries.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group interacts with the active site of the enzyme, blocking its activity. This interaction disrupts the normal metabolic processes, leading to the desired therapeutic or inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.
Cycloserine: An oxazolidone with a different mechanism of action, used as a second-line treatment for tuberculosis.
Uniqueness
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones .
Properties
CAS No. |
55041-17-3 |
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Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3S/c1-5-4-8(6(9)11-5)7-12(2,3)10/h5H,4H2,1-3H3 |
InChI Key |
MXLGXBLOBVYRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)N=S(=O)(C)C |
Origin of Product |
United States |
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